molecular formula C9H18O2 B3031192 Non-8-ene-2,4-diol CAS No. 187874-25-5

Non-8-ene-2,4-diol

Cat. No.: B3031192
CAS No.: 187874-25-5
M. Wt: 158.24 g/mol
InChI Key: BCYQTARIMBPDNP-UHFFFAOYSA-N
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Description

Non-8-ene-2,4-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) attached to an eight-carbon chain with a double bond between the eighth and ninth carbon atoms. This compound falls under the category of diols, which are known for their significant role in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Non-8-ene-2,4-diol, also known as 8-Nonene-2,4-diol, is a type of diol, a chemical compound that contains two hydroxyl groups . Diols are often involved in the oxidation of alkenes, where they can act as intermediates in various chemical reactions . .

Mode of Action

The mode of action of this compound is likely related to its structure as a diol. In general, diols can undergo several types of reactions, including oxidation and reduction . For instance, one way to oxidize a double bond in compounds like this compound is to produce an oxacyclopropane ring, also known as an epoxide ring . This ring can then be opened by further reaction to form anti vicinal diols .

Biochemical Pathways

For example, they can be involved in the synthesis of structurally diverse diols by expanding amino acid metabolism . Additionally, they can participate in the oxidation of alkenes, leading to the formation of epoxide rings .

Pharmacokinetics

For instance, the bioavailability of Dehydroepiandrosterone (DHEA), another type of diol, was found to be only 3.1% when administered orally .

Result of Action

For example, the oxidation of a double bond to form an epoxide ring can lead to the formation of anti vicinal diols . These compounds can then participate in further reactions, potentially leading to various downstream effects.

Action Environment

Environmental factors can significantly impact the synthesis and degradation of similar compounds . For instance, the production of green polyurethanes, which can involve diols, is influenced by factors such as the availability of renewable resources and the elimination of phosgene .

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-8-ene-2,4-diol can be synthesized through the dihydroxylation of alkenes. This process involves the addition of hydroxyl groups to the carbon-carbon double bond. Common reagents used for this reaction include osmium tetroxide (OsO4) and potassium permanganate (KMnO4). The reaction typically proceeds under mild conditions, with the alkene being dissolved in an appropriate solvent such as acetone or water .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to ensure high yield and purity. The use of osmium tetroxide as a catalyst, along with a stoichiometric oxidant like N-Methylmorpholine N-oxide (NMO), is a common approach. This method is efficient and allows for the regeneration of the catalyst, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Non-8-ene-2,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The double bond can be reduced to form saturated diols.

    Substitution: The hydroxyl groups can be substituted with halides or other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Non-8-ene-2,4-diol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Non-8-ene-2,4-diol can be compared with other similar compounds such as:

    1,2-Ethanediol (Ethylene Glycol): A simple diol with two hydroxyl groups on adjacent carbons.

    1,2-Propanediol (Propylene Glycol): Another diol with hydroxyl groups on adjacent carbons but with an additional methyl group.

    1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbons of a four-carbon chain.

Uniqueness: this compound is unique due to the presence of a double bond in its structure, which provides additional reactivity and versatility in chemical synthesis. This feature distinguishes it from other diols that lack such unsaturation .

Properties

IUPAC Name

non-8-ene-2,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-4-5-6-9(11)7-8(2)10/h3,8-11H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYQTARIMBPDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CCCC=C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396718
Record name Non-8-ene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187874-25-5
Record name Non-8-ene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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